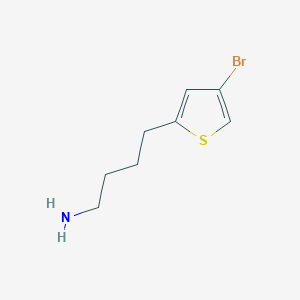

4-(4-Bromothiophen-2-yl)butan-1-amine

CAS No.:

Cat. No.: VC18143953

Molecular Formula: C8H12BrNS

Molecular Weight: 234.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12BrNS |

|---|---|

| Molecular Weight | 234.16 g/mol |

| IUPAC Name | 4-(4-bromothiophen-2-yl)butan-1-amine |

| Standard InChI | InChI=1S/C8H12BrNS/c9-7-5-8(11-6-7)3-1-2-4-10/h5-6H,1-4,10H2 |

| Standard InChI Key | GIPQHKGMNHKGHA-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(SC=C1Br)CCCCN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a thiophene ring (a five-membered aromatic ring with one sulfur atom) brominated at the 4-position, linked via a methylene bridge to a four-carbon aliphatic chain terminating in a primary amine group. The bromine atom introduces electronic effects that influence reactivity, while the amine group provides sites for hydrogen bonding and protonation, critical for biological interactions.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂BrNS | |

| Molecular Weight | 234.16 g/mol | |

| SMILES Notation | C1=CSC(=C1Br)CCCCN | |

| Hydrogen Bond Donors | 1 (amine group) | |

| Hydrogen Bond Acceptors | 2 (sulfur, amine) | |

| Rotatable Bonds | 4 |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are pivotal in confirming its structure. The ¹H-NMR spectrum would show signals for the thiophene protons (δ 6.5–7.5 ppm), methylene groups in the butanamine chain (δ 1.5–2.5 ppm), and the amine proton (δ 1.0–2.0 ppm). ¹³C-NMR would reveal carbons adjacent to sulfur (δ 125–135 ppm) and the brominated carbon (δ 110–120 ppm). High-resolution MS would display a molecular ion peak at m/z 234.16.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 4-(4-Bromothiophen-2-yl)butan-1-amine typically involves cross-coupling reactions between bromothiophene derivatives and amine-containing precursors. A common route includes:

-

Bromination of Thiophene: Electrophilic substitution to introduce bromine at the 4-position of thiophene.

-

Alkylation: Reaction with 4-chlorobutan-1-amine or similar alkylating agents under basic conditions to attach the amine chain.

-

Purification: Column chromatography or recrystallization to isolate the product.

Reactivity Profile

The bromine atom renders the thiophene ring susceptible to nucleophilic aromatic substitution, enabling further functionalization. The primary amine can participate in condensation reactions (e.g., Schiff base formation) or serve as a ligand in coordination chemistry.

Applications in Drug Development and Materials Science

Medicinal Chemistry

The compound’s modular structure makes it a candidate for structure-activity relationship (SAR) studies. Researchers have explored derivatives for antimicrobial and anticancer properties, leveraging the thiophene ring’s ability to intercalate DNA or disrupt microbial membranes.

Materials Science

In organic electronics, bromothiophene derivatives serve as building blocks for conductive polymers. The amine group could facilitate doping processes, enhancing charge transport in photovoltaic devices .

Comparison with Structural Analogues

2-{[(4-Bromothiophen-2-yl)methyl]amino}butan-1-ol

This analogue (CAS 1040313-82-3) replaces the butanamine chain with a hydroxyl-containing side chain. The hydroxyl group increases polarity, reducing blood-brain barrier permeability compared to the target compound .

4-(5-Bromothiophen-2-yl)-1-phenylbutan-1-amine

The addition of a phenyl group (CAS 64502786) enhances aromatic stacking interactions, potentially improving binding affinity to serotonin receptors .

Table 2: Comparative Analysis of Analogues

| Compound | Molecular Weight | Key Functional Groups | Potential Application |

|---|---|---|---|

| 4-(4-Bromothiophen-2-yl)butan-1-amine | 234.16 | Amine, Bromothiophene | Psychoactive research |

| 2-{[(4-Bromothiophen-2-yl)methyl]amino}butan-1-ol | 264.18 | Hydroxyl, Amine | Antimicrobial agents |

| 4-(5-Bromothiophen-2-yl)-1-phenylbutan-1-amine | 310.25 | Phenyl, Amine | Serotonin receptor ligands |

Future Research Directions

-

Pharmacological Profiling: In vivo studies to elucidate its effects on neurotransmitter systems.

-

Synthetic Optimization: Development of greener synthesis routes using catalytic bromination.

-

Material Applications: Exploration in organic semiconductors or metal-organic frameworks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume